molecular formula C6H7N3O3 B2364257 1-methyl-4-nitro-1H-pyrrole-2-carboxamide CAS No. 13138-77-7

1-methyl-4-nitro-1H-pyrrole-2-carboxamide

Cat. No.: B2364257
CAS No.: 13138-77-7
M. Wt: 169.14
InChI Key: FMCZMALQWCUZCZ-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H7N3O3. This compound is characterized by a pyrrole ring substituted with a methyl group at the 1-position, a nitro group at the 4-position, and a carboxamide group at the 2-position. It is a solid at room temperature and has a melting point of approximately 145.30°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxamide typically involves the nitration of 1-methylpyrrole followed by the introduction of the carboxamide group. One common method involves the following steps:

    Nitration: 1-methylpyrrole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1-methyl-4-nitropyrrole.

    Carboxamidation: The nitro compound is then reacted with a suitable amide source, such as ammonium carbonate, under controlled conditions to introduce the carboxamide group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Nitration: Using large-scale nitration reactors to produce 1-methyl-4-nitropyrrole.

    Amidation: Large-scale amidation reactors to introduce the carboxamide group efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 1-methyl-4-amino-1H-pyrrole-2-carboxamide.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

    Oxidation: 1-carboxyl-4-nitro-1H-pyrrole-2-carboxamide.

Scientific Research Applications

1-methyl-4-nitro-1H-pyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrrole-2-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-methyl-4-nitro-1H-pyrrole-2-carboxamide can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

1-methyl-4-nitropyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-8-3-4(9(11)12)2-5(8)6(7)10/h2-3H,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCZMALQWCUZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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